3-chloro-2,6-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
3-chloro-2,6-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidin-4-one family. This compound is characterized by its unique structure, which includes a pyrido[1,2-a]pyrimidin-4-one core with chlorine and methyl substituents.
Preparation Methods
The synthesis of 3-chloro-2,6-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2,6-dimethylpyridine with chloroacetyl chloride in the presence of a base can lead to the formation of the desired compound . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity, utilizing scalable reaction conditions and efficient purification techniques .
Chemical Reactions Analysis
3-chloro-2,6-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Chalcogenation Reactions: Metal-free C-3 chalcogenation (sulfenylation and selenylation) has been reported, producing 3-ArS/ArSe derivatives under mild conditions.
Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and chalcogen sources. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-chloro-2,6-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: It has been explored for its potential as a pharmacophore in drug design, particularly for its activity against various biological targets.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It has been used in studies to understand its interactions with biological macromolecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 3-chloro-2,6-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of various enzymes and receptors, affecting cellular pathways and processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
3-chloro-2,6-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one can be compared with other similar compounds, such as:
3,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one: Lacks the chlorine substituent, which can affect its reactivity and biological activity.
3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one: Contains additional substituents that can influence its chemical and biological properties.
Properties
IUPAC Name |
3-chloro-2,6-dimethylpyrido[1,2-a]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c1-6-4-3-5-8-12-7(2)9(11)10(14)13(6)8/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAMDPFYIYQWBHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC(=C(C(=O)N12)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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